Hippuryl-L-lysine

描述

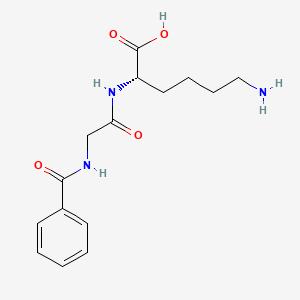

Hippuryl-L-lysine is an organic compound classified as a dipeptide, consisting of a sequence of two alpha-amino acids joined by a peptide bond. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase enzymes . The compound has the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Hippuryl-L-lysine can be synthesized through a peptide coupling reaction between hippuric acid and L-lysine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

化学反应分析

Types of Reactions

Hippuryl-L-lysine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: Carried out using acidic or basic conditions to break the peptide bond, yielding hippuric acid and L-lysine.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide to modify the lysine residue.

Substitution: Reactions with reagents such as acyl chlorides to introduce different functional groups.

Major Products Formed

Hydrolysis: Hippuric acid and L-lysine.

Oxidation: Oxidized derivatives of lysine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Antiviral Properties

Hippuryl-L-lysine has been studied for its potential in treating viral infections, particularly herpes simplex virus (HSV). Research indicates that L-lysine supplementation can significantly reduce the frequency and severity of recurrent herpes labialis. A pilot study showed a 63% reduction in lesion incidence over an eight-year period among patients receiving L-lysine, alongside a 49% reduction in healing time .

Table 1: Clinical Outcomes of L-Lysine Supplementation for HSV

| Year | Lesion Incidence Reduction (%) | Healing Time Reduction (%) |

|---|---|---|

| 1 | 63 | 49 |

| 2 | 60 | 45 |

| 3 | 58 | 43 |

| ... | ... | ... |

Immune Response Modulation

L-lysine is known to enhance immune function by promoting antibody production and tissue repair. Its role in modulating immune responses suggests potential therapeutic uses in conditions characterized by immune dysregulation .

Skin Sensitization Studies

In immunological research, this compound has been utilized to study skin sensitization reactions. The compound's reactivity with lysine residues on proteins can lead to the formation of stable novel epitopes, which are critical for understanding allergic responses .

Animal Feed Supplementation

This compound is increasingly recognized as a valuable additive in animal nutrition. It serves as an essential amino acid source, particularly for non-ruminant species. Studies have shown that the supplementation of L-lysine improves growth performance and feed efficiency in livestock .

Table 2: Effects of L-Lysine Supplementation on Animal Growth

| Species | Growth Performance Improvement (%) | Feed Conversion Ratio Improvement (%) |

|---|---|---|

| Pigs | 15 | 10 |

| Poultry | 20 | 12 |

| Fish | 18 | 11 |

Impact on Protein Quality

Research indicates that supplemental free L-lysine enhances dietary protein quality by increasing serum concentrations of lysine compared to protein-bound forms. This effect is crucial for optimizing animal diets to meet nutritional requirements .

Clinical Observations in Herpes Management

A multicenter study involving patients with recurrent HSV infections demonstrated that those who received daily doses of L-lysine experienced a significant decrease in recurrence rates compared to a placebo group. The findings reinforce the compound's efficacy as a prophylactic treatment against herpes outbreaks .

Immunological Reactivity Assessments

Studies examining the reactivity of this compound with proteins have revealed its potential to induce sensitization in experimental models. This application is particularly relevant in developing safer alternatives for testing allergenic compounds without relying solely on animal models .

作用机制

Hippuryl-L-lysine acts as a substrate for carboxypeptidase enzymes. The enzyme catalyzes the hydrolysis of the peptide bond, releasing hippuric acid and L-lysine. This reaction is monitored by measuring the increase in absorbance at 254 nm, which corresponds to the release of hippuric acid . The molecular targets involved are the carboxypeptidase enzymes, which play a crucial role in protein and peptide metabolism.

相似化合物的比较

Similar Compounds

Hippuryl-L-phenylalanine: Another dipeptide used as a substrate in enzymatic assays.

Hippuryl-L-arginine: Similar in structure and used in carboxypeptidase assays.

Nα-Hippuryl-Nε-(carboxymethyl)-L-lysine: A modified version of hippuryl-L-lysine used in glycation studies.

Uniqueness

This compound is unique due to its specific use as a substrate for carboxypeptidase assays. Its structure allows for the efficient release of hippuric acid, making it a valuable tool in enzymology research .

生物活性

Hippuryl-L-lysine is a compound that has garnered attention in various biological and clinical research contexts. Its activity is particularly relevant in the study of enzymatic reactions and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is a synthetic dipeptide comprised of hippuric acid and L-lysine. The compound's structure allows it to participate in various biochemical reactions, particularly as a substrate for specific enzymes.

Key Properties:

- Molecular Formula: C₁₁H₁₄N₂O₃

- Molecular Weight: 226.24 g/mol

The compound is primarily used as a substrate in assays to measure the activity of carboxypeptidase N (CPN), an enzyme involved in the hydrolysis of peptide bonds. In a study, it was shown that this compound substrate yielded a mean release of 378 nmol of hippuric acid per milliliter of serum per minute, indicating its effectiveness in enzyme activity assays .

Enzymatic Assays

The biological activity of this compound is often assessed through its interaction with carboxypeptidase N. The following table summarizes findings from various studies regarding its enzymatic activity:

| Substrate | Enzyme | Activity (nmol/mL/min) | Reference |

|---|---|---|---|

| Hippuryl-L-arginine | Carboxypeptidase N | 74.8 ± 10.3 | |

| This compound | Carboxypeptidase N | 378 ± 55 |

These results highlight the compound's significant role as a substrate for enzymatic reactions, particularly in clinical chemistry applications.

Sensitization Potential

Research has also indicated that this compound can be involved in immunological responses. A study noted that modifications involving hippuryl groups could lead to the formation of stable products that elicit skin sensitization reactions in experimental models . This suggests potential applications in understanding allergic reactions and sensitization processes.

Clinical Relevance

This compound has been utilized in clinical settings to assess enzyme activity related to various health conditions. For instance, it has been employed to evaluate carboxypeptidase N levels in serum, which can be indicative of certain pathological states.

A notable case involved the use of this compound in a clinical assay that demonstrated its utility in differentiating between normal and pathological enzyme activity levels, thus aiding in diagnostic processes .

属性

IUPAC Name |

(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZLURYHGISRZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。